Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC15808529
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O4 |
|---|---|
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C12H18N2O4/c1-5-17-10(15)8-6-7-9(13-8)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16) |
| Standard InChI Key | QSGOIHMYEODQDF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(N1)NC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is systematically named ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate under IUPAC conventions . Its structure comprises a pyrrole ring substituted at the 2-position with an ethyl ester group and at the 5-position with a Boc-protected amino group. The Boc group () shields the amine from undesired reactions during synthetic sequences, while the ethyl ester () enhances solubility in organic solvents.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 254.28 g/mol | |
| CAS Registry Number | 547762-37-8 | |
| SMILES Notation | CCOC(=O)C1=CC=C(N1)NC(=O)OC(C)(C)C |
Synthesis and Preparation
Synthetic Pathways
The compound is typically synthesized through a multi-step protocol involving:
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Amino Protection: Introduction of the Boc group to a pyrrole-amine precursor using di-tert-butyl dicarbonate () in the presence of a base like triethylamine.
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Esterification: Reaction of the carboxylic acid derivative with ethanol under acid catalysis to form the ethyl ester.
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Purification: Column chromatography using ethyl acetate and petroleum ether (10:3 ratio) yields the product in ~59% purity .
Reactions are conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with tert-butyl hydroperoxide (-BuOOH) often employed as an oxidant .
Optimization Challenges
Key challenges include minimizing side reactions at the pyrrole nitrogen and ensuring complete Boc deprotection in downstream applications. Anhydrous conditions and catalytic DMAP (4-dimethylaminopyridine) improve yields.
Physicochemical Properties
Stability and Reactivity
The compound is stable under ambient temperatures but degrades upon exposure to strong oxidizers, releasing carbon oxides () and nitrogen oxides () . It is hygroscopic, necessitating storage in desiccated environments.
Table 2: Physicochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in DCM, THF, ethanol | |
| Refractive Index | Not available | |
| Flash Point | Not determined |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The Boc-protected amine serves as a transient moiety in peptidomimetics and kinase inhibitors. For example, it facilitates the synthesis of pyrrole-containing β-secretase inhibitors investigated for Alzheimer’s disease.
Agrochemical Development
Pyrrole derivatives are pivotal in designing herbicides and fungicides. The ethyl ester group enables facile hydrolysis to carboxylic acids, which chelate metal ions in pesticidal agents.
| Hazard Type | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves; rinse with water |
| Serious Eye Damage | H319 | Use safety goggles; flush eyes |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR (CDCl): δ 1.35 (t, 3H, CHCH), 1.48 (s, 9H, Boc CH), 6.25 (m, 1H, pyrrole H-3), 6.89 (d, 1H, pyrrole H-4).
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NMR: δ 14.2 (CHCH), 28.1 (Boc CH), 80.5 (Boc C-O), 165.2 (ester C=O).
Infrared Spectroscopy (IR)
Prominent peaks include at 1720 cm (ester) and 1695 cm (Boc carbamate).
Regulatory and Environmental Considerations
Disposal Guidelines
Waste material must be incinerated in compliance with local regulations. Packaging contaminated with residues requires treatment as hazardous waste .
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